![molecular formula C14H20N2O3 B12554492 Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- CAS No. 183990-40-1](/img/structure/B12554492.png)
Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-: is a synthetic compound that combines the structural features of octanoic acid and a pyridinylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- typically involves the reaction of octanoic acid with 2-pyridinylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridinylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the formulation of advanced materials.
Wirkmechanismus
The mechanism of action of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The pyridinylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The octanoic acid moiety can influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid: A simple fatty acid with similar structural features but lacking the pyridinylcarbonyl group.
Caprylic acid: Another name for octanoic acid, commonly found in natural sources like coconut oil.
8-Mercaptooctanoic acid: A thiol derivative of octanoic acid with different chemical properties.
Uniqueness: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- is unique due to the presence of the pyridinylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
183990-40-1 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
8-(pyridine-2-carbonylamino)octanoic acid |
InChI |
InChI=1S/C14H20N2O3/c17-13(18)9-4-2-1-3-6-11-16-14(19)12-8-5-7-10-15-12/h5,7-8,10H,1-4,6,9,11H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ZDYWGIRNRPWYJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



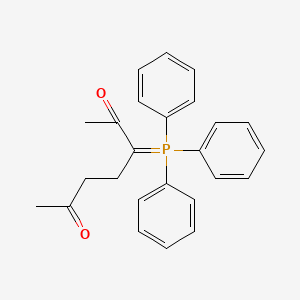
![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
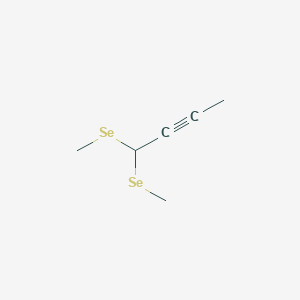
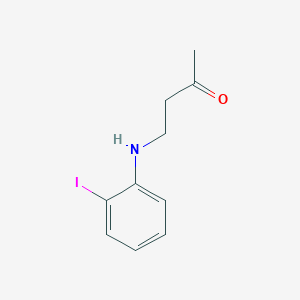
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
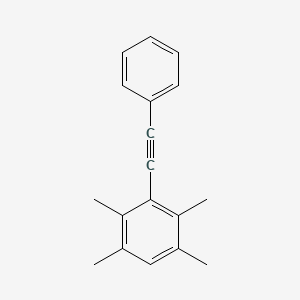
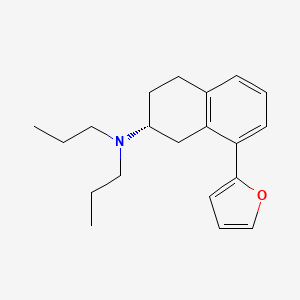
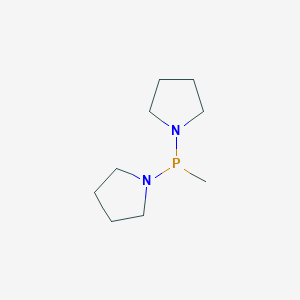
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
